1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(methylsulfonyl)piperidin-4-amine” is a heterocyclic building block . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .
Synthesis Analysis
While specific synthesis methods for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” includes a piperidine ring with a methylsulfonyl group attached .Physical and Chemical Properties Analysis
“1-(methylsulfonyl)piperidin-4-amine” is a solid . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Aplicaciones Científicas De Investigación
Novel Nonpeptide Inhibitors of Human Heart Chymase
A study by Niwata et al. (1997) synthesized derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, focusing on their ability to inhibit human heart chymase. These compounds, including ones structurally related to 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, showed potential in modulating hydrophobic interactions crucial for inhibiting chymase, a key enzyme in cardiovascular diseases (Niwata et al., 1997).
Synthesis and Structural Analysis
Unkovskii et al. (1994) reported on the synthesis of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, including methyl-substituted compounds. Their structural composition and spatial structure were determined using NMR data, providing insights into the molecular framework of compounds like this compound (Unkovskii et al., 1994).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, which involved the use of piperidine in their production. These compounds, closely related to this compound, demonstrated significant in vitro antibacterial activity, particularly against gram-positive bacteria (Prakash et al., 2011).
Synthesis and Antitumor Evaluation
El-Deeb et al. (2010) focused on the synthesis of novel derivatives of benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, with antitumor activity against various cancer cell lines. This research aligns with the exploration of the therapeutic potential of compounds like this compound in cancer treatment (El-Deeb et al., 2010).
Dual Action as Antidiabetic Agents
Iqbal et al. (2013) synthesized 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, demonstrating their efficacy as antidiabetic agents and inhibitors of aldose reductase. This dual action, relevant to compounds like this compound, highlights their potential in treating diabetes and related complications (Iqbal et al., 2013).
Mecanismo De Acción
While the mechanism of action for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is not available, a related compound, “(11S)-8-CHLORO-11-[1-(METHYLSULFONYL)PIPERIDIN-4-YL]-6-PIPERAZIN-1-YL-11H-BENZO[5,6]CYCLOHEPTA[1,2-B]PYRIDINE” has been mentioned to inhibit Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha and Protein farnesyltransferase subunit beta .
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, a related compound, “N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine” has been mentioned as a cyclin-dependent kinase 2 (CDK2) inhibitor for treating cancer . This suggests potential future directions in cancer treatment research.
Propiedades
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)16-9-7-12(8-10-16)17-11-14(19)18(15(17)20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQBJAHKYXWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.